molecular formula C18H21NO5S B1596605 Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate CAS No. 23906-20-9

Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate

Cat. No. B1596605
CAS RN: 23906-20-9
M. Wt: 363.4 g/mol
InChI Key: ANXCOAFDJGTKTG-UHFFFAOYSA-N
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Description

“Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate” is a chemical compound with the molecular formula C18H21NO5S . It’s listed in various chemical databases and suppliers .

Scientific Research Applications

Synthesis of Immunomodulatory Agents

Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate has been utilized in the synthesis of key intermediates for immunomodulatory agents such as FTY720 (fingolimod). The synthesis process involves Michael addition reactions, highlighting its importance in creating compounds with potential immunomodulating effects (Matsumoto et al., 2008).

Antimicrobial and Anti-inflammatory Applications

Research has explored the transformation of related compounds into structures exhibiting antimicrobial and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their potential as antimicrobial agents against various pathogens and as non-steroidal anti-inflammatory agents, indicating their versatility in medicinal chemistry (Narayana et al., 2006).

Organic Synthesis and Chemical Studies

In organic chemistry, derivatives of Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate have been involved in reactions leading to a diverse array of products, such as phosphonates and thiophenes, showcasing the compound's utility in synthesizing a wide range of chemical structures for further study and application (Sikora & Gajda, 2000).

properties

IUPAC Name

diethyl 2-acetamido-2-(1-benzothiophen-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-23-16(21)18(19-12(3)20,17(22)24-5-2)10-13-11-25-15-9-7-6-8-14(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXCOAFDJGTKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296360
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate

CAS RN

23906-20-9
Record name NSC108952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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